molecular formula C11H17N3O2 B3137312 tert-butyl 5-amino-3-cyclopropyl-1H-pyrazole-1-carboxylate CAS No. 437982-59-7

tert-butyl 5-amino-3-cyclopropyl-1H-pyrazole-1-carboxylate

Cat. No.: B3137312
CAS No.: 437982-59-7
M. Wt: 223.27 g/mol
InChI Key: LIRVTXMQFQGLQV-UHFFFAOYSA-N
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Description

tert-Butyl 5-amino-3-cyclopropyl-1H-pyrazole-1-carboxylate: is a chemical compound with the molecular formula C11H17N3O2 . It is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields of research .

Preparation Methods

The synthesis of tert-butyl 5-amino-3-cyclopropyl-1H-pyrazole-1-carboxylate typically involves the reaction of cyclopropyl hydrazine with tert-butyl 3-oxo-3-phenylpropanoate under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

tert-Butyl 5-amino-3-cyclopropyl-1H-pyrazole-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 5-amino-3-cyclopropyl-1H-pyrazole-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 5-amino-3-cyclopropyl-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

tert-Butyl 5-amino-3-cyclopropyl-1H-pyrazole-1-carboxylate can be compared with other similar compounds such as:

  • tert-Butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate
  • tert-Butyl 5-amino-3-phenyl-1H-pyrazole-1-carboxylate
  • This compound

These compounds share similar structural features but differ in their substituents, which can influence their chemical and biological properties .

Properties

IUPAC Name

tert-butyl 5-amino-3-cyclopropylpyrazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-9(12)6-8(13-14)7-4-5-7/h6-7H,4-5,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIRVTXMQFQGLQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(=CC(=N1)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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